molecular formula C10H16N4 B1490743 6-(Azepan-1-yl)pyrimidin-4-amine CAS No. 110378-52-4

6-(Azepan-1-yl)pyrimidin-4-amine

Cat. No. B1490743
CAS RN: 110378-52-4
M. Wt: 192.26 g/mol
InChI Key: DREZDTWDGGXWLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 6-(Azepan-1-yl)pyrimidin-4-amine.


Molecular Structure Analysis

The molecule contains a total of 50 bond(s). There are 27 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aromatic), 1 tertiary amine(s) (aromatic), 1 nitro group(s) .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 6-(Azepan-1-yl)pyrimidin-4-amine.


Physical And Chemical Properties Analysis

The molecular formula of 6-(Azepan-1-yl)pyrimidin-4-amine is C10H16N4 and its molecular weight is 192.26 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • A study outlined a concise and efficient synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, starting from a 5-allyl-4,6-dichloropyrimidine. This synthesis involves base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization, yielding new amino-substituted compounds. These compounds were fully characterized, revealing that the azepine ring adopts a boat conformation in certain derivatives (Acosta Quintero et al., 2018).

Molecular and Supramolecular Structures

  • The molecular and supramolecular structures of several pyrimidoazepine derivatives were studied, showing different conformations of the azepine ring and diverse hydrogen bonding patterns leading to various sheet and chain formations in the crystal structure (Acosta Quintero et al., 2016).

Biological Evaluation and Applications

  • Various studies have been conducted on the biological evaluation of pyrimidin-4-amine derivatives, exploring their antifungal, anti-inflammatory, and herbicidal activities. For instance, certain derivatives have shown significant activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).

Quantum Chemical Characterization

  • Quantum chemistry methods were applied to investigate hydrogen bonding sites in pyrimidine compounds, identifying major hydrogen bonding sites in the pyrimidine nucleus, which is crucial for understanding the chemical behavior and reactivity of these molecules (Traoré et al., 2017).

Design and Synthesis for Specific Targets

  • Novel pyrimido[4,5-b]azepine derivatives were designed as HER2/EGFR dual inhibitors, demonstrating the utility of this scaffold in the development of therapeutic agents targeting specific proteins involved in cancer (Kawakita et al., 2013).

Safety And Hazards

There is limited information available on the safety and hazards of 6-(Azepan-1-yl)pyrimidin-4-amine .

Future Directions

The synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles, which are of interest as N, N, N -tridentate ligands for the synthesis of transition metal coordination compounds, is promising . This presents the possibility of the synthesis of isomers containing different heteroaromatic fragments in positions 2 and 4 of the pyrimidine ring in an ‘‘inverted’’ order .

properties

IUPAC Name

6-(azepan-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-9-7-10(13-8-12-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREZDTWDGGXWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Azepan-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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